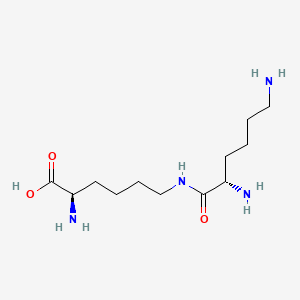
N6-L-Lysyl-D-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-L-Lysyl-D-lysine is a compound that consists of two lysine molecules linked together. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. This compound is a dimer of DL-Lysine, which is a racemic mixture of the D and L enantiomers of lysine amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-L-Lysyl-D-lysine involves the coupling of two lysine molecules. This can be achieved through various synthetic routes, including the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond. Common reagents used in the synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure the selective formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N6-L-Lysyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced lysine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can result in the formation of alkylated or acylated lysine derivatives.
Aplicaciones Científicas De Investigación
N6-L-Lysyl-D-lysine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor in the biosynthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N6-L-Lysyl-D-lysine involves its incorporation into proteins and peptides. The compound can be utilized by lysyl-tRNA synthetase (KARS) to produce N6-acetyl-L-lysyl-AMP, which is then transferred to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA. This process introduces N6-acetyl-L-lysine into growing nascent polypeptides, resulting in protein acetylation .
Comparación Con Compuestos Similares
N6-L-Lysyl-D-lysine can be compared with other similar compounds, such as:
DL-Lysine: A racemic mixture of the D and L enantiomers of lysine amino acid.
N6-D-Lysyl-L-lysine: Another dimer of lysine with a different stereochemistry.
This compound is unique due to its specific stereochemistry and its ability to participate in various biochemical processes, including protein acetylation and enzyme function.
Propiedades
Fórmula molecular |
C12H26N4O3 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
Clave InChI |
ISWYJQKGNGBKJG-VHSXEESVSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCCCC[C@H](C(=O)O)N)N |
SMILES canónico |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


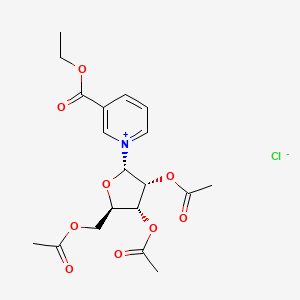
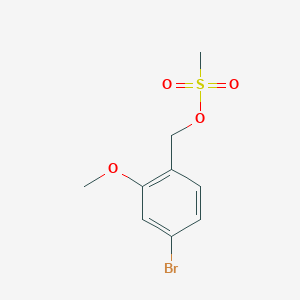
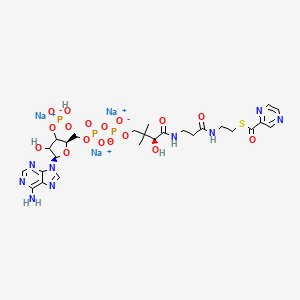


![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
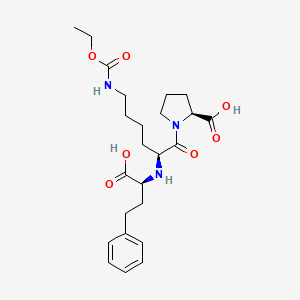

![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
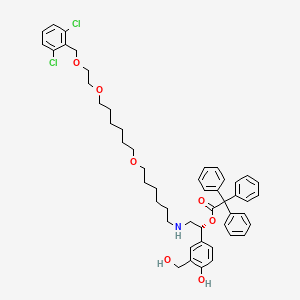
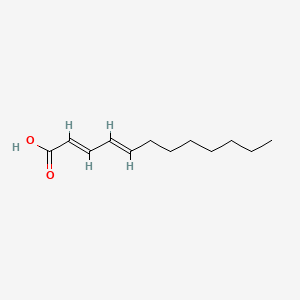
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
